molecular formula C29H30N2O4 B2774750 (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide CAS No. 1022237-85-9

(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide

Cat. No. B2774750
CAS RN: 1022237-85-9
M. Wt: 470.569
InChI Key: DBTUDDFKJNGWDX-UHFFFAOYSA-N
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Description

The compound (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide is a complex organic molecule. It is related to a class of compounds known as amides .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, amides have been synthesized from N-benzoyl aliphatic α-amino acids and homoveratrylamine . The reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids were studied . The high yields of amides and simplicity of this method were reproduced in reactions of homoveratrylamine with α-amino-acid N-benzoyl derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the structure of Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has been studied . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids were studied . Simple and inexpensive methods for synthesizing amides over broad scales in addition to methods for producing amides of amino acids requiring further activation of the carboxylic acids were developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has a molecular weight of 223.2683 .

Scientific Research Applications

Spasmolytic Activity

The synthesis of this compound involves ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid. In silico analysis predicts spasmolytic activity for the compound . Further experimental studies could explore its potential as a muscle relaxant or antispasmodic agent.

Anticonvulsant Properties

Ketoamides, including this compound, have demonstrated anticonvulsant activity . Investigating its effects on seizure models and neuronal excitability could reveal its therapeutic potential in managing epilepsy.

Antidepressant Effects

Ketoamides are known for their antidepressant properties . Exploring the compound’s impact on neurotransmitter systems and mood-related pathways may uncover novel antidepressant mechanisms.

Antiproliferative Activity

Ketoamides have shown promise as antiproliferative agents . Investigate its effects on cancer cell lines to assess its potential in cancer therapy.

Coronavirus Inhibition

In recent years, ketoamides were studied as inhibitors against coronaviruses, including SARS-CoV-2 . Investigate its binding affinity to viral proteins and evaluate its antiviral efficacy.

Coordination Chemistry with Copper

Copper plays a crucial role in enzymatic functions. Ketoamides serve as excellent ligands in complexation reactions with copper . Explore its coordination chemistry and potential applications in catalysis or bioinorganic chemistry.

Structural Characterization

Characterize the compound’s crystal structures using techniques such as melting point determination, IR spectroscopy, 1H and 13C NMR, and Raman spectroscopy .

Safety And Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed and may cause skin and eye irritation . They should be handled with care, avoiding inhalation or contact with skin and eyes .

Future Directions

The development of efficient approaches to the design of biologically active compounds is a high-priority problem for medicinal chemistry . Amino acids are highly interesting in the search for potential medicines . Therefore, the study and development of such complex organic molecules like (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide could be a promising direction for future research.

properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethylimino]-2-hydroxy-N,4-diphenylcyclohexene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O4/c1-34-26-14-13-20(17-27(26)35-2)15-16-30-24-18-22(21-9-5-3-6-10-21)19-25(32)28(24)29(33)31-23-11-7-4-8-12-23/h3-14,17,22,32H,15-16,18-19H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOVFNXZPHSROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C2CC(CC(=C2C(=O)NC3=CC=CC=C3)O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide

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